3-MethoxycarbonylbenzaMidoxiMe
Description
Amidoximes, and more specifically aromatic derivatives such as 3-Methoxycarbonylbenzamidoxime, represent a class of organic compounds of significant interest in modern chemical research. Their unique structural features and reactivity have positioned them as crucial components in various scientific domains. This article explores the chemical significance of the amidoxime (B1450833) functional group, the role of benzamidoxime (B57231) derivatives in synthesis, and the specific reasons for the academic focus on this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)8-4-2-3-7(5-8)6-10-11-13/h2-6,11,13H,1H3/b10-6+ |
InChI Key |
QNPTZFZTZVLZOZ-UXBLZVDNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)/C=N/NO |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=NNO |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies for 3 Methoxycarbonylbenzamidoxime
Classical and Contemporary Approaches to Aromatic Amidoxime (B1450833) Synthesis
The primary and most widely adopted method for synthesizing aromatic amidoximes, including 3-Methoxycarbonylbenzamidoxime, is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov However, alternative routes from activated amide derivatives provide valuable options, particularly when the nitrile-based method proves inefficient. nih.govresearchgate.net
Nucleophilic Addition of Hydroxylamine to Nitriles
The reaction between an aromatic nitrile, such as methyl 3-cyanobenzoate, and hydroxylamine stands as the foremost strategy for producing the corresponding benzamidoxime (B57231). nih.govrsc.org This method is favored for its use of readily available starting materials. nih.gov The general transformation involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group.
The efficiency of amidoxime synthesis from aromatic nitriles is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.
Typically, hydroxylamine is used in the form of its hydrochloride salt, which requires the presence of a base to generate the free hydroxylamine nucleophile. nih.gov Common bases include sodium carbonate and triethylamine (B128534). nih.govresearchgate.net The reaction is often performed in refluxing alcohols like ethanol (B145695) or methanol (B129727) to reduce the reaction time, which can range from one to 48 hours depending on the specific substrate. nih.gov
Recent advancements have explored the use of microreactor technology to optimize the synthesis of aromatic amidoximes. This approach allows for precise control over reaction parameters, leading to full conversion under homogeneous conditions with an excess of hydroxylamine at elevated temperatures. acs.org
Table 1: Optimization of Arylamidoxime Synthesis
| Entry | Base (equiv.) | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | NaHCO₃ (1.6) | Water/Ethanol | Reflux | Moderate yield of amidoxime | researchgate.net |
| 2 | Triethylamine (1.6) | Water | Room Temp | Good yield, shorter reaction time | researchgate.netresearchgate.net |
This table is representative of typical optimization studies for the synthesis of aromatic amidoximes.
In line with the growing importance of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic protocols for amidoximes. chemmethod.comchemmethod.com One successful strategy involves the use of water as a solvent. The reaction of nitriles with hydroxylamine hydrochloride and triethylamine in water at room temperature has been shown to be an efficient and green method, offering good yields, easier work-ups, and shorter reaction times. researchgate.netresearchgate.net The use of an aqueous solution of hydroxylamine can also be advantageous as it may not require an additional base and can lead to shorter reaction times. nih.gov
Ionic liquids have also been investigated as alternative solvents. rsc.org Theoretical and experimental studies have shown that specific imidazolium, phosphonium, and quaternary ammonium-based ionic liquids can decrease reaction times and, crucially, eliminate the formation of amide side-products, leading to a more selective and robust synthesis. rsc.org Furthermore, solvent-free methods under ultrasonic irradiation have been reported to produce amidoximes in high yields with short reaction times. nih.gov
Table 2: Green Synthesis Approaches for Amidoximes
| Approach | Solvent/Condition | Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | Water with Triethylamine | Good yields, easy work-up, short reaction times, environmentally friendly | researchgate.netresearchgate.net |
| Ionic Liquids | Imidazolium, phosphonium, or quaternary ammonium (B1175870) based | Reduced reaction time, elimination of amide by-product, selective | rsc.org |
| Ultrasonic Irradiation | Solvent-free | High yields (70-85%), short reaction times | nih.gov |
The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile. The initial step involves the attack of the hydroxylamine's nitrogen atom on the nitrile carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This is followed by proton transfer to yield the final amidoxime product. libretexts.org
The formation of amide by-products, particularly with aromatic nitriles containing electron-withdrawing substituents, is thought to occur through an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. researchgate.netrsc.org The resulting intermediate then reacts further with hydroxylamine to produce the amide. rsc.org A deeper understanding of these competing reaction pathways has been crucial for developing more selective synthetic methods, such as those employing specific ionic liquids. rsc.org
Alternative Synthetic Routes to Benzamidoxime Frameworks
While the reaction of nitriles with hydroxylamine is the most common method, several alternative routes exist for the synthesis of benzamidoximes. nih.govresearchgate.net These methods often start from activated amide derivatives and can be particularly useful when the corresponding nitrile is unavailable or when the nitrile-to-amidoxime conversion is low-yielding. researchgate.netrsc.org
Imidoyl Chlorides: These compounds, which can be synthesized from amides, react with hydroxylamine to form amidoximes. researchgate.net N-Hydroxybenzimidoyl chloride, for example, readily reacts with ammonia (B1221849) to yield benzamidoxime. researchgate.net
Thioamides: The conversion of nitriles to thioamides, followed by reaction with hydroxylamine, can be an effective two-step process to obtain pure amidoximes, especially when direct reaction with hydroxylamine leads to significant amide by-product formation. researchgate.netrsc.org The reaction of thioamides with hydroxylamine generally provides the target amidoximes in good yields, ranging from 60% to 100%. nih.gov
Imidoylbenzotriazoles: A more recent and rapid method involves the use of imidoylbenzotriazoles. nih.gov Their reaction with hydroxylamine under microwave irradiation provides a fast route to amidoximes, with reaction times of only 5-15 minutes and good yields (65-81%). nih.govacs.org This method is tolerant of both electron-withdrawing and electron-donating substituents.
Table 3: Alternative Synthetic Routes to Benzamidoximes
| Starting Material | Reagent | Conditions | Yield | Advantages/Disadvantages | Reference |
|---|---|---|---|---|---|
| Imidoyl Chlorides | Hydroxylamine/Ammonia | Varies | - | Useful alternative to nitrile route | researchgate.net |
| Thioamides | Hydroxylamine | Reflux | 60-100% | Avoids amide by-product formation | nih.govrsc.org |
Utilizing Carboxylic Acids and Amines as Precursors
The direct formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. This approach can be adapted for the synthesis of precursors to benzamidoximes. Typically, this reaction requires activation of the carboxylic acid or the use of coupling agents to facilitate the reaction.
One common method involves the use of a catalyst, such as boric acid, to promote the amidation. Boric acid is an inexpensive, non-toxic, and environmentally friendly catalyst that has proven effective for direct amide formation. orgsyn.org The reaction generally proceeds by heating a mixture of the carboxylic acid, the amine, and a catalytic amount of boric acid in a solvent like toluene (B28343), with azeotropic removal of water. orgsyn.org For less reactive aromatic amines, a higher catalyst loading (e.g., 25 mol%) may be necessary to drive the reaction to completion. orgsyn.org
Another approach utilizes tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as a reagent for direct amidation. This method is notable for its mild reaction conditions and the ability to purify products via a simple filtration through commercially available resins, often avoiding the need for aqueous workup or chromatography. organic-chemistry.org
The direct thermal coupling of carboxylic acids and amines without a catalyst is also possible, typically requiring high temperatures. For instance, heating a carboxylic acid and an amine at reflux in a solvent like toluene or p-xylene (B151628) can yield the corresponding amide. rsc.org
These methods produce an amide which can then be converted to the corresponding amidoxime. A general representation of this two-step process starting from a carboxylic acid and an amine is shown below:
Step 1: Amide Formation R-COOH + R'-NH₂ → R-CONH-R' + H₂O
Step 2: Conversion to Amidoxime The amide is then converted to a nitrile, which subsequently reacts with hydroxylamine to form the amidoxime.
A variety of amines can be used in these reactions, including primary, secondary, and cyclic amines. organic-chemistry.org The choice of amine and carboxylic acid allows for the introduction of various functional groups into the final benzamidoxime derivative.
Table 1: Examples of Amide Synthesis from Carboxylic Acids and Amines
| Carboxylic Acid | Amine | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Phenylbutyric acid | Benzylamine | Boric acid (5 mol%) | Toluene | Reflux, 16 h | N-Benzyl-4-phenylbutyramide | High | orgsyn.org |
| 3-Phenylpropionic acid | 4-Methylbenzylamine | None | Toluene | Reflux, 22 h | N-(4-Methylbenzyl)-3-phenylpropionamide | 81% | rsc.org |
| 3-Phenylpropionic acid | Morpholine | None | p-Xylene | Reflux | N-(Morpholino)-3-phenylpropionamide | 94% | rsc.org |
| Various | Various | B(OCH₂CF₃)₃ | Not specified | 5 h | Various amides | High | organic-chemistry.org |
Multi-step Synthetic Pathways for Functionalized Benzamidoxime Derivatives
The synthesis of functionalized benzamidoxime derivatives often requires multi-step reaction sequences to construct the desired molecular architecture. These pathways allow for the introduction of specific functional groups at various positions on the aromatic ring and the amidoxime moiety.
A common strategy begins with a substituted aniline. For example, anilines can be acylated with cyanoacetic acid in the presence of a dehydrating agent like phosphorus pentachloride to form cyanoacetamides. nih.gov These intermediates can then be reacted with hydroxylamine to generate the target amidoxime derivatives. nih.gov This two-step process provides a versatile route to a wide range of substituted benzamidoximes.
Another important multi-step approach involves the modification of a pre-existing benzonitrile (B105546) derivative. The synthesis often starts with the nitration of an aromatic compound, followed by reduction of the nitro group to an amine. libretexts.orgyoutube.com This amino group can then be transformed into a nitrile via a Sandmeyer reaction. Subsequent reaction of the nitrile with hydroxylamine yields the benzamidoxime.
For instance, the synthesis could proceed as follows:
Nitration: Benzene (B151609) or a substituted benzene is treated with nitric acid and sulfuric acid to introduce a nitro group. youtube.com
Reduction: The nitro group is reduced to an amino group using reagents like iron or tin in acidic solution, or through catalytic hydrogenation. libretexts.org
Diazotization and Cyanation (Sandmeyer Reaction): The amino group is converted to a diazonium salt, which is then displaced by a cyanide group.
Amidoxime Formation: The resulting nitrile is reacted with hydroxylamine to form the benzamidoxime.
This modular approach allows for the synthesis of highly functionalized benzamidoximes by carefully selecting the starting materials and the sequence of reactions.
Table 2: General Multi-step Pathway to Functionalized Benzamidoximes
| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Acylation of Aniline | Substituted Aniline, Cyanoacetic acid, PCl₅ | Cyanoacetamide derivative | nih.gov |
| 2 | Amidoxime Formation | Hydroxylamine, NaHCO₃ | Functionalized Benzamidoxime | nih.gov |
| Alternative Pathway | ||||
| 1 | Nitration | HNO₃, H₂SO₄ | Nitroaromatic compound | youtube.com |
| 2 | Reduction | Fe/HCl or H₂/Pd-C | Aniline derivative | libretexts.org |
| 3 | Sandmeyer Reaction | NaNO₂, HCl; CuCN | Benzonitrile derivative | |
| 4 | Amidoxime Formation | Hydroxylamine | Functionalized Benzamidoxime | google.com |
Scalable Synthesis and Process Optimization for this compound
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. Process optimization is crucial to ensure economic viability, safety, and environmental sustainability.
A key consideration for scalable synthesis is the reaction of a carboxylic acid with an amine. To avoid the use of large excesses of amine, which is economically and environmentally unfavorable, reactions can be carried out under pressure with near-stoichiometric amounts of reactants. google.com This approach minimizes waste and the need for expensive recovery equipment. google.com For instance, the molar ratio of amine to carboxylic acid can be maintained in the range of 0.8:1 to 1.2:1. google.com
The direct reaction of a nitrile with an aqueous solution of hydroxylamine is a straightforward and spontaneous method for producing amidoximes, which can be advantageous for large-scale production. google.com This method avoids the need for alkaline conditions and complex reaction steps, potentially increasing the product yield. google.com The reaction can often be performed at ambient temperature. google.com
Process optimization also involves streamlining multi-step syntheses to reduce the number of intermediate isolation and purification steps. sci-hub.se Telescoping reactions, where sequential transformations are performed in a single pot, can significantly improve efficiency and reduce waste.
Table 3: Key Considerations for Scalable Synthesis
| Parameter | Optimization Strategy | Benefit | Reference |
|---|---|---|---|
| Stoichiometry | Use near-stoichiometric amounts of amine and carboxylic acid under pressure. | Reduces cost and environmental impact by minimizing excess reactants. | google.com |
| Reaction Conditions | Utilize spontaneous reactions, such as nitrile with aqueous hydroxylamine at ambient temperature. | Simplifies the process, reduces energy consumption, and can increase yield. | google.com |
| Work-up | Develop streamlined processes that minimize intermediate isolation. | Improves time and cost efficiency, and reduces solvent waste. | sci-hub.se |
| Catalyst | Employ inexpensive and "green" catalysts like boric acid. | Enhances sustainability and reduces production costs. | orgsyn.org |
Advanced Purification Techniques for Amidoxime Compounds
The purification of amidoxime compounds is a critical step to ensure high purity for their intended applications. Common purification methods include recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid amidoxime derivatives. The choice of solvent is crucial for effective purification. Solvents such as ethanol, dioxane, or mixtures with water can be employed. researchgate.net For less polar compounds, a mixture of dichloromethane (B109758) and petroleum ether may be suitable. researchgate.net In some cases, non-polar solvents like perfluorohexane (B1679568) can be used for recrystallization, particularly after initial separation of the crystalline product. google.com
Column chromatography is another powerful technique for purifying amidoximes. A common mobile phase for the separation of amidoxime derivatives is a mixture of ethyl acetate (B1210297) and n-hexane or petroleum ether. researchgate.net The ratio of the solvents can be adjusted to achieve optimal separation. For certain compounds, filtration through a silica (B1680970) gel plug can be an effective and rapid purification step. nih.gov
In some modern synthetic methods, purification is simplified by using solid-phase extraction techniques. For example, when using B(OCH₂CF₃)₃ as a coupling reagent, the product can often be purified by a simple filtration through commercially available resins, which eliminates the need for traditional aqueous workup or chromatography. organic-chemistry.org
Table 4: Purification Techniques for Amidoxime Compounds
| Technique | Solvent/Mobile Phase System | Application Notes | Reference |
|---|---|---|---|
| Recrystallization | Ethanol, dioxane, water, CH₂Cl₂/petroleum ether, perfluorohexane | Effective for solid compounds. Solvent choice depends on the polarity of the amidoxime. | google.comresearchgate.net |
| Column Chromatography | Ethyl acetate/n-hexane, ethyl acetate/petroleum ether | Versatile for separating mixtures. The solvent ratio is optimized for the specific compound. | researchgate.net |
| Silica Gel Filtration | Dichloromethane | A quick method for removing polar impurities. | nih.gov |
| Solid-Phase Extraction | Resin filtration | Used in specific synthetic protocols to avoid aqueous workup and chromatography. | organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 3 Methoxycarbonylbenzamidoxime
Fundamental Reactivity of the Amidoxime (B1450833) Functionality
The amidoxime group, characterized by the formula RC(=NOH)NH₂, is a versatile functional group derived from primary amides. mdpi.com Its reactivity stems from the combination of an sp²-hybridized carbon atom bonded to both a primary amino group (-NH₂) and a hydroxylamino group (=NOH).
The amidoxime functionality contains three primary nucleophilic centers: the oxygen atom of the hydroxyl group, the nitrogen atom of the hydroxylamino group, and the nitrogen atom of the primary amino group. mdpi.com The lone pairs of electrons on these heteroatoms make them susceptible to attack by electrophiles.
The nitrogen atom is generally considered a better nucleophile than the oxygen atom due to its lower electronegativity, which means its lone pair is held less tightly and is more available for donation. studentdoctor.net However, in the context of reactions, the specific nucleophilic center that participates often depends on the reaction conditions and the nature of the electrophile. For instance, in acylation reactions, the hydroxyl oxygen is often the initial site of attack. chim.it The amino group (-NH₂) typically acts as a nucleophile in subsequent intramolecular cyclization steps. mdpi.commdpi.com While the neutral amino group has weak basicity due to the sp² hybridization of the adjacent carbon, its nucleophilicity is crucial for ring-forming reactions after the initial acylation step. mdpi.com
Amidoximes are amphoteric compounds, meaning they can act as both an acid and a base. mdpi.com The basic character is attributed to the oxime nitrogen, which can be protonated, while the acidic character comes from the hydroxyl proton, which can be abstracted. mdpi.com Experimental studies on benzamidoxime (B57231), the parent compound of 3-methoxycarbonylbenzamidoxime, have determined its pKa values. The pKa for the protonated oxime nitrogen (pKa1) is approximately 4.85–5.05, while the pKa for the acidic hydroxyl group (pKa2) is reported to be in the range of 9.01 to 12.36. nih.govebi.ac.uk These values indicate that in strongly acidic media, the amidoxime exists in its cationic form, while in strongly basic media, it forms an anion.
Amidoximes also exhibit significant tautomerism. mdpi.com The primary tautomeric forms are:
Amidoxime form : This is the most common structure, which can exist as (Z) or (E) geometrical isomers. Theoretical and experimental studies show that the Z-amidoxime is the most stable and dominant form. nih.govresearchgate.net
Iminohydroxylamine form : A less stable tautomer with the structure R-C(NHOH)=NH. mdpi.com
Aminonitrone form : A zwitterionic tautomer. mdpi.comnih.gov
The equilibrium between these forms can be influenced by factors such as the solvent and pH. However, for most synthetic applications, the amidoxime form is the key reactive species.
Table 1: Physicochemical Properties of Benzamidoxime This table presents reported pKa values for benzamidoxime, which serves as a reference for the acid-base properties of this compound.
| Property | Reported Value | Species | Reference |
| Basic pKa (pKa1) | 4.85 | Protonated Oxime Nitrogen | nih.gov |
| Basic pKa | 5.05 | Protonated Oxime Nitrogen | ebi.ac.uk |
| Acidic pKa (pKa2) | 12.36 | Hydroxyl Group | nih.gov |
| Acidic pKa | 9.01 | Hydroxyl Group | ebi.ac.uk |
Cyclization and Heterocyclization Reactions of this compound
A cornerstone of amidoxime reactivity is its use as a precursor for the synthesis of five-membered nitrogen- and oxygen-containing heterocycles. The most prominent of these are the 1,2,4-oxadiazoles.
The reaction of an amidoxime with a carbonyl compound is the most widely applied method for constructing the 1,2,4-oxadiazole (B8745197) ring. chim.it This transformation is a type of cyclocondensation reaction where the amidoxime provides four of the five atoms for the heterocyclic ring (C-N-O and the amino N), while a carboxylic acid derivative provides the final carbon atom. chim.it
This compound can be converted into 3-(3-methoxycarbonylphenyl)-1,2,4-oxadiazoles by reacting it with various carboxylic acid derivatives. These derivatives include acyl chlorides, acid anhydrides, esters, and carboxylic acids themselves. mdpi.comnih.gov
When using carboxylic acids directly, a coupling agent is typically required to activate the carboxyl group, making it more susceptible to nucleophilic attack. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and carbonyldiimidazole (CDI). chim.it More recently, efficient one-pot procedures have been developed that utilize the reaction of amidoximes with methyl or ethyl esters in a superbasic medium like NaOH/DMSO at room temperature, offering a convenient route to diverse 1,2,4-oxadiazole analogs. nih.govresearchgate.net
Table 2: Common Reagents for 1,2,4-Oxadiazole Synthesis from Amidoximes This table summarizes various electrophilic partners and conditions used for the cyclocondensation reaction with amidoximes.
| Carboxylic Acid Derivative | Activating/Coupling Agent | Typical Conditions | Reference |
| Carboxylic Acid | DCC, EDC, CDI, Vilsmeier Reagent | Room temperature or elevated temperature | chim.itnih.gov |
| Acyl Chloride | None (often a base is added) | Room temperature or elevated temperature | mdpi.comnih.gov |
| Acid Anhydride | None (often a base is added) | Elevated temperature | mdpi.com |
| Ester | NaOH/DMSO, NaH, K₂CO₃ | Room temperature or elevated temperature (including microwave) | mdpi.comnih.gov |
The formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid derivative proceeds through a two-step mechanism: O-acylation followed by cyclodehydration. acs.org
O-Acylation : The reaction initiates with the nucleophilic attack of the amidoxime's hydroxyl oxygen onto the electrophilic carbonyl carbon of the activated carboxylic acid derivative. This forms a tetrahedral intermediate which then collapses to yield an O-acylamidoxime intermediate. This intermediate can sometimes be isolated, but in one-pot syntheses, it is directly converted to the final product. chim.it
Synthesis of Other Heterocyclic Systems
Amidoximes are well-established precursors for the synthesis of a diverse range of heterocyclic compounds. researchgate.net Their inherent functionality allows for cyclization reactions with various electrophilic partners. While most commonly associated with the formation of 1,2,4-oxadiazoles, their application extends to the synthesis of imidazoles, pyrimidines, and other fused heterocyclic systems. researchgate.net The presence of the methoxycarbonyl group on the aromatic ring of this compound can influence the reactivity and orientation of these cyclization reactions.
Intramolecular nucleophilic substitution reactions represent a key strategy for forming heterocyclic rings, wherein a nucleophile and a leaving group within the same molecule react to form a cyclic product. youtube.com The amidoxime group possesses two potential nucleophilic centers: the amino nitrogen and the hydroxyl oxygen. Should a suitable electrophilic center with a leaving group be present elsewhere in the molecule, an intramolecular cyclization could be initiated.
The feasibility of such ring closures is governed by several factors:
Thermodynamics (Enthalpy): The stability of the resulting ring system is a major consideration. Ring strain, which includes bond angle strain and torsional strain, plays a critical role. Small rings (3- and 4-membered) are enthalpically disfavored due to significant strain, while 5- and 6-membered rings are generally more stable and thus more common products. youtube.com
Kinetics (Entropy): The probability of the nucleophilic and electrophilic centers coming into the correct proximity for reaction also influences the reaction rate. Kinetically, the formation of smaller rings is often favored due to a higher probability of the reactive ends of a short chain finding each other. youtube.com
Mechanism: For an Sₙ2-type reaction, the nucleophile must be able to approach the electrophilic carbon from the backside of the leaving group, a requirement that can be constrained by the molecule's conformation. youtube.com
In the context of this compound, an intramolecular reaction would require prior modification to introduce an electrophilic site. For example, alkylation of the oxime oxygen with a chain containing a leaving group could set the stage for a subsequent ring-closing reaction involving the amino group. The formation of 5- or 6-membered rings is generally the most efficient outcome in such intramolecular Friedel-Crafts reactions and related cyclizations. masterorganicchemistry.com
Amidoximes readily react with various electrophiles, including α-halocarbonyls and α,β-unsaturated carbonyl systems, to form heterocyclic structures.
The reaction with α-halocarbonyl compounds or, more commonly, acylating agents like acyl chlorides, is a classic method for synthesizing 1,2,4-oxadiazoles. researchgate.net The reaction proceeds in two stages:
O-Acylation: The amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form an O-acylamidoxime intermediate. researchgate.netscielo.br
Cyclization-Dehydration: The intermediate then undergoes an intramolecular cyclization, with the amino group attacking the imine carbon, followed by the elimination of a water molecule to yield the stable aromatic 1,2,4-oxadiazole ring. scielo.br
A general scheme for this reaction is presented below:
General Reaction: Amidoxime with Acylating Agent
| Reactant 1 | Reactant 2 | Intermediate | Product |
|---|
With α,β-unsaturated carbonyl compounds , the amidoxime can act as a nucleophile in a conjugate addition (or Michael addition) reaction. wikipedia.orglibretexts.org Due to resonance, α,β-unsaturated systems have two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). pressbooks.pub Nucleophilic attack can occur at either position. While strong, hard nucleophiles tend to favor 1,2-addition at the carbonyl carbon, softer nucleophiles often prefer 1,4-addition at the β-carbon. libretexts.org The amidoxime nitrogen, being a relatively soft nucleophile, could potentially react via a 1,4-addition pathway, leading to the formation of a new carbon-nitrogen bond at the β-position. This reaction creates a versatile intermediate that can be further cyclized. It has been shown that benzamidoxime can interact with and catalyze reactions involving unsaturated systems. scielo.org.mx
The synthesis of 1,2,4-triazole-3-thiones is a well-established process in heterocyclic chemistry, valued for the biological activities of its products. innovareacademics.in The most common and direct route does not start from an amidoxime but involves the cyclization of acylthiosemicarbazides. innovareacademics.inscispace.com This process typically involves heating an acylthiosemicarbazide intermediate with an aqueous base, such as sodium hydroxide (B78521), which induces ring closure and dehydration. scispace.com
Alternative methods include the thermolysis of thiosemicarbazones or the reaction of an aroyl isothiocyanate with hydrazine. innovareacademics.in For a precursor like this compound to be used in the synthesis of a triazole-thione, it would first need to be converted into a suitable intermediate, such as a hydrazide or related derivative, which could then react with a source of the thiocarbonyl group.
Information regarding the direct synthesis of oxatriazines from amidoxime precursors is scarce in the literature. The construction of such heterocyclic systems typically follows different synthetic logic and starting materials.
While thermal fragmentation is a known process in organic chemistry, its specific application to this compound for benzimidazole (B57391) synthesis is not well-documented. However, related transformations under different energetic conditions have been reported for similar structures. For instance, the UV-light-promoted irradiation of N-arylthiophene-2-carboxamidoximes has been shown to produce amidinyl radicals via homolysis of the N-O bond. acs.org These reactive intermediates can then undergo further transformations. In the photolysis of N-α-naphthylthiophene-2-carboxamidoxime, fragmentation followed by cyclization leads to the formation of 2-(thiophene-2-yl)naphtho[d]imidazole, a fused imidazole (B134444) system analogous to a benzimidazole derivative. acs.org This photochemical pathway suggests that C-N bond cleavage and subsequent intramolecular cyclization onto an aromatic ring is a feasible route for forming fused imidazole heterocycles from amidoxime precursors, although the conditions are photochemical rather than thermal.
Oxidation and Reduction Transformations of the Amidoxime Moiety
The amidoxime functional group is redox-active and can undergo both oxidation and reduction, leading to a variety of important chemical entities.
The oxidation of aryl amidoximes is a significant transformation that can lead to several products, principally the corresponding nitrile and amide. The outcome of the reaction is highly dependent on the oxidizing agent and reaction conditions. researchgate.net This process is also of biological interest, as enzymatic oxidation of amidoximes is a known pathway for the in vivo release of nitric oxide (NO). mdpi.com
Key Oxidative Pathways:
Formation of Amides and Nitriles: In vitro oxidation of amidoximes can yield either amides or nitriles. Monoelectronic oxidants like lead(IV) acetate (B1210297) tend to selectively produce the nitrile, whereas hydroperoxides favor the formation of the amide. researchgate.net Reagents such as o-iodoxybenzoic acid (IBX) can produce either product depending on the presence of additives like tetraethylammonium (B1195904) bromide. researchgate.net
Enzymatic Oxidation: Enzymes like cytochrome P450 (CYP450) can metabolize amidoximes. mdpi.com This process is dependent on NADPH and O₂ and results in the cleavage of the C=N bond to form the corresponding amide and release nitric oxide. mdpi.com
Chemical Oxidation: Common laboratory oxidants like potassium ferricyanide (B76249) (K₃Fe(CN)₆) in a basic medium can also be used. ekb.eg Studies on amidoxime prodrugs using this system have shown that at elevated temperatures, the parent compound degrades, potentially forming dimers like benzaldoxime (B1666162) peroxide alongside other products. ekb.egekb.eg
Mechanistic Insights: The mechanism of oxidation is believed to involve different active species depending on the oxidant.
With enzymatic systems like CYP450, the mechanism is thought to involve a superoxide (B77818) radical anion (O₂•⁻) which is a product of the CYP450-Fe(II)-O₂ complex. mdpi.com This leads to the formation of the amide.
In contrast, other hemoproteins or biomimetic systems may generate a high-valent iron-oxo species. This active species is thought to be responsible for oxidizing the amidoxime to the nitrile. researchgate.netmdpi.com
The following table summarizes the products of aryl amidoxime oxidation with various reagents.
Table: Products of Aryl Amidoxime Oxidation
| Oxidizing Agent/System | Major Product(s) | Reference(s) |
|---|---|---|
| Cytochrome P450 / NADPH / O₂ | Amide, Nitric Oxide (NO) | mdpi.com |
| Lead(IV) Acetate (Pb(OAc)₄) | Nitrile | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Amide | researchgate.net |
| K₃Fe(CN)₆ / NaOH (at elevated temp.) | Dimeric Peroxides, Amides/Amidines | ekb.egekb.eg |
Catalytic Reduction to Amidines
The conversion of amidoximes to amidines is a reductive process that involves the cleavage of the N-O bond and hydrogenation. This transformation is a crucial step as amidines are a significant class of compounds in medicinal chemistry and serve as versatile synthetic intermediates. sciforum.netnih.gov Catalytic hydrogenation is a primary method for this reduction, typically employing a metal catalyst and a hydrogen source.
The general reaction involves treating the amidoxime with hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. libretexts.org These catalysts provide a surface for the reaction, facilitating the cleavage of the H-H bond in hydrogen gas and its addition across the N-O bond of the amidoxime. libretexts.org The process is analogous to the well-established catalytic hydrogenation of alkenes. libretexts.org
While specific studies on this compound are not prevalent, the conditions for the reduction of aryl amidoximes are well-documented. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, selective catalytic reduction (SCR) technologies, although used in different contexts like NOx removal, provide insights into the mechanisms of reduction involving metal catalysts and nitrogen-containing compounds. aaqr.orgrsc.org
Table 1: General Conditions for Catalytic Reduction of Amidoximes
| Catalyst | Hydrogen Source | Solvent | General Observations |
| Palladium on Carbon (Pd/C) | H₂ gas | Alcohols (e.g., Ethanol (B145695), Methanol) | Standard and effective method for N-O bond cleavage. |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethyl Acetate | A robust catalyst, often used for various hydrogenations. libretexts.org |
| Raney Nickel (Ra-Ni) | H₂ gas | Ethanol | A cost-effective alternative, though sometimes requires higher pressures/temperatures. |
The mechanism of catalytic hydrogenation involves the adsorption of both the amidoxime and hydrogen molecules onto the surface of the metal catalyst. libretexts.org This proximity facilitates the stepwise transfer of hydrogen atoms to the N-O bond, leading to its cleavage and the formation of the amidine and a water molecule.
Metal-Free Transformations Involving Amidoxime Derivatives
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals to enhance sustainability and reduce costs. nih.govfrontiersin.org Amidoximes, including derivatives like this compound, can undergo various useful transformations under metal-free conditions.
One notable metal-free reaction is the annulation of amidoximes with alkynes to produce substituted imidazoles. mdpi.com This process is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), in a solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction is advantageous due to its high atom economy and tolerance of a broad range of functional groups. For example, the reaction works with both terminal and internal alkynes to yield 2,4-disubstituted and 2,4,5-trisubstituted imidazoles, respectively. mdpi.com
Another significant metal-free transformation is the reaction of amidoximes with α,β-unsaturated esters, such as maleic or fumaric esters, to form 1,2,4-oxadiazine derivatives. mdpi.com This reaction proceeds in the presence of a base like sodium hydroxide in DMSO. The reaction is tolerant of various substituents on the amidoxime, allowing for the synthesis of a diverse library of these heterocyclic compounds. mdpi.com
Table 2: Examples of Metal-Free Transformations of Amidoximes
| Reactant | Reagent/Conditions | Product | Reference |
| Amidoxime, Terminal Alkyne | Cs₂CO₃, DMSO | 2,4-Disubstituted Imidazole | mdpi.com |
| Amidoxime, Internal Alkyne | Cs₂CO₃, DMSO | 2,4,5-Trisubstituted Imidazole | mdpi.com |
| Amidoxime, Diethyl Fumarate (B1241708) | NaOH, DMSO | 1,2,4-Oxadiazine derivative | mdpi.com |
These metal-free methods represent greener alternatives to traditional metal-catalyzed cross-coupling reactions for the synthesis of complex nitrogen-containing heterocycles from amidoxime precursors. frontiersin.orgbeilstein-journals.org
Detailed Mechanistic Investigations of this compound Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations. nih.gov
Catalytic Reduction to Amidines: The mechanism for the catalytic reduction of the amidoxime N-O bond is believed to follow pathways similar to other selective catalytic reduction processes. aaqr.orgrsc.org Two primary mechanisms are often considered: the Langmuir-Hinshelwood mechanism and the Eley-Rideal mechanism. aaqr.orgmdpi.com
Langmuir-Hinshelwood Mechanism: Both the amidoxime and the hydrogen molecules adsorb onto the catalyst surface. The reaction then occurs between the two adsorbed species. aaqr.orgrsc.org
Eley-Rideal Mechanism: Only one reactant (e.g., the amidoxime) adsorbs onto the catalyst surface. It then reacts directly with a hydrogen molecule from the gas phase. aaqr.org
In the context of amidoxime reduction, the Langmuir-Hinshelwood model is generally more accepted. The process involves the oxidative addition of H₂ to the metal center, followed by coordination of the amidoxime and subsequent reductive elimination of the amidine product. libretexts.org
Metal-Free Transformations: The mechanisms of metal-free reactions involving amidoximes have been investigated through experimental studies and computational analysis. mdpi.commdpi.com
Imidazole Formation: The base-promoted reaction of an amidoxime with an alkyne is proposed to proceed through a cascade of steps. mdpi.com First, the amidoxime's O-H group undergoes a regioselective nucleophilic addition to the alkyne. This is followed by a 3,3-sigmatropic rearrangement, which is a key step that leads to N-O bond cleavage. The resulting intermediate then undergoes an intramolecular nucleophilic addition of a nitrogen atom to a carbonyl group, and a final dehydration step yields the imidazole ring. mdpi.com
1,2,4-Oxadiazine Formation: The reaction of amidoximes with esters like diethyl fumarate is thought to begin with a Michael addition. mdpi.com The nucleophilic nitrogen of the amidoxime attacks the electron-deficient double bond of the ester. This is followed by an intramolecular cyclization and subsequent elimination to form the final 1,2,4-oxadiazine product. The specific pathway can be influenced by the reaction conditions and the nature of the substituents on both reactants. mdpi.com
These mechanistic investigations provide a deeper understanding of the reactivity of the amidoxime functional group and pave the way for the development of new synthetic methodologies. researchgate.netnih.gov
Advanced Spectroscopic and Structural Elucidation of 3 Methoxycarbonylbenzamidoxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, DEPT-135)
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum of 3-Methoxycarbonylbenzamidoxime would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) (-OCH₃) protons of the ester group, and the protons of the amidoxime (B1450833) group (-NH₂ and -OH). The aromatic protons would likely appear as a complex multiplet pattern in the downfield region (typically 7.0-8.5 ppm). The methoxy protons would present as a sharp singlet, further downfield than typical alkane protons due to the influence of the adjacent oxygen, likely around 3.9 ppm. The amino (-NH₂) and hydroxyl (-OH) protons of the amidoxime group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. One would expect to see signals for the carbonyl carbon of the ester, the quaternary carbon of the amidoxime, and the various carbons of the benzene (B151609) ring. The methoxy carbon would appear in the typical range for such groups.
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be crucial for differentiating between the types of carbon atoms. In this experiment, CH₃ and CH groups would appear as positive signals, while CH₂ groups would show as negative signals. Quaternary carbons (like the carbonyl carbon and the ring carbons attached to the substituents) would be absent. This would help confirm the assignments of the aromatic CH carbons and the methoxy CH₃ carbon.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the O-H (hydroxyl), N-H (amine), C=O (carbonyl), C=N (imine), and C-O (ester) bonds. The spectrum would likely show a broad band for the O-H stretch of the oxime, sharp peaks for the N-H stretches of the amino group, a strong, sharp absorption for the C=O stretch of the methyl ester, and a peak for the C=N of the amidoxime.
Mass Spectrometry (MS, GC/MS, LC/MS/MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. A high-resolution mass spectrum would be used to determine the exact molecular weight of this compound, confirming its elemental composition. Analysis of the fragmentation pattern would offer clues about the molecule's structure, with common fragmentation pathways likely involving the loss of the methoxy group, the entire ester group, or parts of the amidoxime moiety.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state.
Thermal Analysis Techniques (Thermogravimetry (TG), Differential Scanning Calorimetry (DSC)) for Stability and Degradation Profiles
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetry (TG): TGA measures the change in mass of a sample as it is heated. A TGA thermogram for this compound would show the temperatures at which the compound begins to decompose and would quantify any mass loss associated with this degradation.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram would reveal thermal transitions such as melting (a sharp endothermic peak), crystallization, and decomposition. This would establish the melting point and provide information on the thermal stability of the compound.
Computational Chemistry and Theoretical Studies on 3 Methoxycarbonylbenzamidoxime
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict a variety of molecular properties. For 3-Methoxycarbonylbenzamidoxime, DFT calculations provide a foundational understanding of its structure, stability, and reactivity.
Geometric Optimization and Conformational Analysis
Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. youtube.com For a flexible molecule like this compound, which possesses several rotatable single bonds, this process is crucial for identifying the most stable three-dimensional structures, known as conformers.
The key rotatable bonds in this compound are around the C(aryl)-C(amidoxime), C(aryl)-C(ester), O-CH3, and C-N and N-O bonds of the amidoxime (B1450833) group. A conformational analysis would involve systematically rotating these bonds to map out the potential energy surface and identify the low-energy conformers. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to calculate the energy of each conformation.
Illustrative Table of Conformational Analysis Results: This table is a hypothetical representation of data that would be generated from a DFT conformational analysis of this compound.
| Conformer | Dihedral Angle (C-C-C=N) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Planar) | 0.0 | 1.2 | 15 |
| B (Twisted) | 35.0 | 0.0 | 80 |
| C (Perpendicular) | 90.0 | 5.0 | 5 |
Electronic Structure and Charge Distribution Analysis
DFT calculations provide a detailed picture of the electronic structure of a molecule, including the distribution of electron density and the nature of chemical bonds. A Natural Bond Orbital (NBO) analysis can be performed on the optimized geometry of this compound to understand charge distribution and intramolecular interactions.
This analysis would likely reveal that the oxygen and nitrogen atoms of the amidoxime and methoxycarbonyl groups are the most electronegative centers, carrying partial negative charges. Conversely, the carbonyl carbon, the ester methyl carbon, and the carbon atom of the C=N bond would exhibit partial positive charges, making them potential sites for nucleophilic attack. The aromatic ring would show a complex pattern of charge distribution influenced by the electron-withdrawing nature of the methoxycarbonyl group and the electron-donating/withdrawing nature of the amidoxime group.
Energetic Stability and Relative Energies of Tautomeric Forms
Amidoximes are known to exhibit tautomerism, existing in equilibrium between the amidoxime form and the iminohydroxylamine form. researchgate.netnih.govresearchgate.net DFT calculations are an excellent tool for investigating the relative stabilities of these tautomers. By calculating the Gibbs free energy of the optimized structures of each tautomer, their relative populations at a given temperature can be predicted.
For this compound, the primary tautomeric equilibrium would be between the (Z)-amidoxime, (E)-amidoxime, and potentially the iminohydroxylamine forms. Computational studies on similar benzamidoximes suggest that the (Z)-amidoxime form is generally the most stable. nih.gov The presence of the methoxycarbonyl substituent could influence the relative energies of these tautomers through electronic and steric effects.
Illustrative Table of Tautomer Relative Energies: This table is a hypothetical representation of data that would be generated from a DFT study on the tautomers of this compound.
| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|
| (Z)-Amidoxime | 0.0 | 98.5 |
| (E)-Amidoxime | 2.5 | 1.4 |
| Iminohydroxylamine | 5.0 | 0.1 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound, calculated using DFT, can provide valuable insights into its reactivity.
The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the amidoxime group and the aromatic ring, indicating these as the primary sites for electrophilic attack. The LUMO, on the other hand, would be expected to be distributed over the carbonyl group of the ester and the C=N bond of the amidoxime, suggesting these as the sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of the molecule; a smaller gap generally implies higher reactivity.
Illustrative Table of FMO Analysis: This table is a hypothetical representation of data that would be generated from a DFT FMO analysis of this compound.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Spectroscopic Property Prediction (NMR, IR)
DFT calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net These predictions can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra.
For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the 1H and 13C NMR chemical shifts. nih.gov The calculated spectra would be expected to show distinct signals for the aromatic protons, the methyl protons of the ester, and the protons of the amidoxime group. Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. Key predicted vibrational modes would include the C=O stretching of the ester, the C=N stretching of the amidoxime, the N-H and O-H stretching vibrations, and various aromatic C-H and C-C stretching and bending modes. While there can be systematic errors in these predictions, they can often be corrected by applying scaling factors.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comrsc.org While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer a dynamic view of its behavior in a more realistic environment, such as in a solvent.
An MD simulation of this compound, typically in a box of water or another solvent, would involve solving Newton's equations of motion for the system. This would allow for the study of its conformational dynamics, solvation structure, and interactions with solvent molecules. For instance, MD simulations could reveal the preferred orientations of water molecules around the polar amidoxime and ester groups, providing insights into its solubility and hydrogen bonding capabilities. Furthermore, MD simulations can be used to explore larger-scale conformational changes that may not be accessible through static DFT calculations alone, offering a more complete understanding of the molecule's flexibility and behavior in solution. nih.govchemrxiv.orgacs.org
Computational Elucidation of Reaction Mechanisms
The study of reaction mechanisms through computational methods allows for a detailed understanding of how chemical transformations occur at a molecular level. For this compound, techniques such as Density Functional Theory (DFT) are instrumental in mapping out the potential energy surface of a reaction, identifying transition states, and determining the most likely reaction pathways.
DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to model the geometric and electronic structures of reactants, intermediates, transition states, and products. mdpi.comresearchgate.net The process involves optimizing the geometry of these species to find the lowest energy conformations and then calculating their corresponding energies.
A key aspect of elucidating a reaction mechanism is the identification of the transition state—the highest energy point along the reaction coordinate. researchgate.netnih.gov Computational methods can precisely locate this structure and a frequency calculation can confirm its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction path. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics.
For instance, a hypothetical acid-catalyzed hydrolysis of the methoxycarbonyl group in this compound could be investigated. The computational study would model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The energies of all intermediates and transition states would be calculated to construct a complete energy profile of the reaction, as illustrated in the hypothetical data below.
Table 1: Hypothetical Energy Profile for the Acid-Catalyzed Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Protonated Intermediate | -5.2 |
| Transition State 1 | +15.8 |
| Tetrahedral Intermediate | -2.1 |
| Transition State 2 | +12.3 |
| Products | -8.7 |
By analyzing the potential energy surface, researchers can gain a comprehensive understanding of the reaction's feasibility and the factors that influence its rate. smu.edu
Structure-Reactivity Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity or physical properties. nih.gov These models are predictive and can be used to design new molecules with desired characteristics.
The process of developing a QSAR model for this compound and its derivatives would involve several steps. First, a set of related compounds with known activities (e.g., enzyme inhibition constants) would be selected. Then, for each compound, a variety of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy).
Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the observed activity. mdpi.com The predictive power of the model is then validated using a separate test set of compounds.
For example, a QSAR study on a series of benzamidoxime (B57231) derivatives might aim to predict their inhibitory activity against a particular enzyme. The resulting model could highlight the importance of specific structural features, such as the electronic properties of the substituent at the 3-position of the benzene (B151609) ring.
Table 2: Hypothetical QSAR Data for Benzamidoxime Derivatives
| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | HOMO Energy (eV) | LogP |
| 3-Carboxybenzamidoxime | 12.5 | 11.8 | -6.2 | 1.5 |
| 3-Nitrobenzamidoxime | 5.2 | 5.9 | -7.1 | 1.8 |
| 3-Aminobenzamidoxime | 25.1 | 24.3 | -5.5 | 1.2 |
| This compound | 8.7 | 9.1 | -6.5 | 2.1 |
Such studies can guide the synthesis of new derivatives of this compound with potentially enhanced biological activity. nih.gov By understanding the relationship between structure and reactivity, chemists can make more informed decisions in the drug discovery and development process.
Coordination Chemistry of 3 Methoxycarbonylbenzamidoxime and Its Metal Complexes
Amidoxime (B1450833) as a Ligand in Modern Coordination Chemistry
Amidoximes are derivatives of primary amides with the general formula R–C(NH2)=NOH. mdpi.com The presence of both an amino (-NH2) group and a hydroxylamino (=NOH) group on the same carbon atom gives them a rich and diverse chemical profile. nih.govmdpi.com The functional group is notable for its tautomerism and its ability to act as a versatile building block in coordination chemistry. mdpi.comresearchgate.net The coordination chemistry of amidoximes has been an active area of research, revealing complex structures and reactivity patterns. acs.orgscispace.com
The amidoxime group is an excellent chelating agent due to the presence of multiple potential donor atoms. nih.gov The primary coordination sites are the nitrogen atom of the oxime group and the oxygen atom of the hydroxyl group. mdpi.comacs.org This N,O-donor set allows the ligand to form a stable five-membered chelate ring with a metal ion.
The versatility of the amidoxime ligand stems from its ambidentate nature:
Oxime Nitrogen: The nitrogen of the C=NOH group is basic and serves as a primary coordination site. mdpi.com
Oxime Oxygen: The oxygen of the C=NOH group is also a key donor atom, particularly after deprotonation. mdpi.comacs.org
Amine Nitrogen: While the amino (-NH2) group is present, its involvement in coordination is less common. This is because a significant mesomeric effect can impart a partial positive charge on this nitrogen, reducing its donor capability. researchgate.net However, in some systems, coordination through the amido nitrogen has been observed, particularly when the ligand is dianionic. acs.orgnih.gov
This combination of hard (oxygen) and borderline (nitrogen) donor atoms allows amidoximes to coordinate effectively with a variety of metal ions, including hard and borderline acids.
The acid-base properties of the amidoxime group are fundamental to its coordination behavior. The hydroxyl group (-OH) is acidic, while the oxime nitrogen is basic. mdpi.com The acidity of the hydroxyl proton is a critical factor, as its removal (deprotonation) upon reaction with a metal ion is a common feature of complexation. mdpi.comresearchgate.net
The general acid-base equilibrium can be represented as: R-C(NH₂)=NOH ⇌ R-C(NH₂)=NO⁻ + H⁺
In the presence of metal ions, this equilibrium is shifted to the right, facilitating the formation of a coordinate bond through the deprotonated oximato oxygen. mdpi.comresearchgate.net The pKa value of the oxime proton is influenced by the nature of the 'R' group attached to the amidoxime core. For benzamidoxime (B57231), the pKa is approximately 11. The presence of substituents on the aromatic ring can further modify this acidity. The amino group can also be deprotonated, but this typically occurs only in the presence of metal ions under specific conditions. mdpi.com
Metal Complexation with Transition Metal Ions
Amidoxime-functionalized ligands form stable complexes with a variety of transition metal ions, including but not limited to those of manganese, nickel, copper, zinc, and uranium (as the uranyl ion, UO₂²⁺). mdpi.comderpharmachemica.comnih.govnih.gov The study of these complexes is driven by their interesting structural features and potential applications. derpharmachemica.comnih.gov The specific ligand, 3-methoxycarbonylbenzamidoxime, is expected to form complexes with these ions, with its behavior being a function of the general properties of the benzamidoxime core, modulated by the electronic influence of the substituent.
The synthesis of metal complexes with amidoxime ligands generally involves the direct reaction of a metal salt with the ligand in a suitable solvent. Methodologies can be adapted to yield either mononuclear (containing a single metal center) or multinuclear (containing multiple metal centers) species.
Common Synthetic Approaches:
Mononuclear Complexes: These are typically prepared by reacting stoichiometric amounts of a metal salt (e.g., MnSO₄·H₂O, UO₂(NO₃)₂·6H₂O) and the amidoxime ligand in a solvent like ethanol (B145695) or methanol (B129727). mdpi.comnih.gov The reaction may be performed at room temperature or under reflux. In some cases, the addition of a weak base (e.g., sodium methoxide, triethylamine) is used to facilitate the deprotonation of the ligand, promoting coordination. researchgate.net
Multinuclear Complexes: The formation of multinuclear structures often depends on the ligand-to-metal ratio, the choice of metal ion, and the presence of bridging ancillary ligands (like sulfate (B86663) or carboxylate ions). nih.gov For example, dinuclear complexes can be formed where two metal centers are bridged by the amidoxime ligand itself or by other ions present in the reaction mixture. nih.gov
The isolation and purification of the resulting complexes are typically achieved through crystallization by slow evaporation of the solvent or by vapor diffusion techniques.
The amidoxime group exhibits remarkable versatility in its coordination to metal centers. mdpi.com Depending on the reaction conditions (such as pH) and the nature of the metal ion, it can bind in several distinct modes. mdpi.comresearchgate.net
Neutral Form: The ligand can coordinate as a neutral molecule, typically through the oxime nitrogen atom. This mode is often observed in highly acidic conditions where deprotonation is suppressed. mdpi.com
Monodeprotonated (Anionic) Form: This is the most common coordination mode. The ligand loses the proton from its hydroxyl group to form an amidoximate anion. This anion then typically acts as a bidentate N,O-chelating ligand, forming a stable five-membered ring with the metal ion. This η² (eta-2) chelation is considered a key factor in the strong binding observed between amidoximes and ions like uranyl. mdpi.comresearchgate.net
Zwitterionic Form: In some cases, the ligand can exist as a zwitterion, where the amino group is protonated (-NH₃⁺) and the oxime group is deprotonated (-NO⁻). This form can then coordinate to the metal center. This mode has been observed in molybdenum complexes, where the zwitterionic ligand bridges a {Mo₄O₁₂} core through the nitrogen and oxygen atoms of the oximato group. researchgate.net
The table below summarizes the primary coordination modes of the amidoxime functional group.
| Coordination Mode | Ligand Form | Description | Typical Donor Atoms |
|---|---|---|---|
| Neutral | R-C(NH₂)=NOH | The ligand coordinates without losing a proton, typically acting as a monodentate ligand. | Oxime Nitrogen |
| Monodeprotonated (Anionic) | [R-C(NH₂)=NO]⁻ | The ligand loses the oxime proton and typically acts as a bidentate chelating agent. This is the most common mode. mdpi.com | Oxime Nitrogen and Oximato Oxygen |
| Zwitterionic | R-C(NH₃⁺)=NO⁻ | The ligand is internally charged. The deprotonated oximato group coordinates to the metal center. researchgate.net | Oxime Nitrogen and Oximato Oxygen |
The presence of a substituent on the aromatic ring of a benzamidoxime ligand can significantly alter its electronic properties and, consequently, its metal complexation behavior. nih.gov Substituent effects can be broadly categorized as inductive and resonance effects, which modify the electron density on the aromatic ring and the attached amidoxime functional group.
The 3-methoxycarbonyl (-COOCH₃) group on this compound is located at the meta position. Its influence is primarily due to its electron-withdrawing inductive effect (-I effect).
Expected Effects of the 3-Methoxycarbonyl Group:
Increased Acidity: The electron-withdrawing nature of the methoxycarbonyl group will pull electron density away from the amidoxime moiety. This will weaken the O-H bond of the oxime group, making the proton more acidic (i.e., lowering its pKa) compared to unsubstituted benzamidoxime. This increased acidity facilitates deprotonation and may allow complexation to occur under milder conditions (i.e., at a lower pH). researchgate.net
Steric Effects: Being in the meta-position, the methoxycarbonyl group is not expected to cause significant steric hindrance that would interfere directly with the coordination of the amidoxime group to the metal center.
Uranyl-Amidoxime Complexation Chemistry
The interaction between the uranyl ion (UO₂²⁺) and ligands containing amidoxime functional groups is a cornerstone of modern uranium extraction technologies, particularly from seawater. mdpi.com The efficiency and selectivity of this process are dictated by the fundamental coordination chemistry, including binding affinities, structural arrangements, and electronic interactions. researchgate.net Understanding these factors at a molecular level is crucial for designing more effective adsorbent materials. mdpi.com
Fundamental Binding Affinity and Selectivity Studies
The high affinity of amidoxime-based ligands for the uranyl ion is the primary reason for their use in uranium sequestration. nih.gov Uranium in seawater exists predominantly as the highly stable uranyl tricarbonate anion, [UO₂(CO₃)₃]⁴⁻. mdpi.com For an adsorbent to be effective, its functional groups must be able to displace the carbonate ligands and form a more thermodynamically favorable complex with the uranyl cation. acs.orgnih.gov
Studies have consistently shown that amidoximate groups form stronger complexes with uranyl than analogous carboxylate groups. acs.orgnih.govsciengine.com This enhanced binding is attributed to the superior electron-donating capability of the amidoxime moiety. researchgate.netresearchgate.net The binding strength can be further tuned by introducing electron-donating substituents onto the ligand's molecular framework, which increases the electron density on the coordinating atoms and strengthens the interaction with the electron-accepting uranyl ion. researchgate.netresearchgate.net
The coordination of the amidoxime group to the uranyl ion can occur in several modes, but a bidentate chelating fashion, known as η² coordination, where both the nitrogen and oxygen atoms of the oxime group bind to the uranium center, is particularly stable. acs.orgnih.govacs.org Kinetic analyses confirm that the rate-determining step in the extraction process involves the complexation of the uranyl ion by the amidoxime group coupled with the dissociation of a carbonate group from the stable uranyl tricarbonate complex. acs.orgnih.gov
Structural Analysis of Uranyl-Amidoxime Complexes via X-ray Crystallography
In typical uranyl complexes, the uranium (VI) atom exists as a linear trans-{O=U=O}²⁺ cation. Coordination with ligands occurs in the equatorial plane perpendicular to this axial unit. mdpi.com Structural analyses of various uranyl-amidoxime complexes reveal that the uranium center commonly adopts a hexagonal bipyramidal geometry, with six donor atoms from the ligands occupying the equatorial positions. mdpi.comnih.gov
The amidoxime ligand can coordinate to the uranyl center in different ways. Common binding motifs include a monodentate (η¹) fashion through the oxime oxygen atom and a bidentate chelating (η²) fashion through both the oxime nitrogen and oxygen atoms. nih.gov The η² mode results in a stable three-membered U-O-N chelating ring. mdpi.com Additionally, multinuclear complexes have been characterized where amidoxime ligands act as bridging units (e.g., μ₂-O) between multiple uranyl centers, leading to the formation of dimeric, trimeric, or tetrameric clusters. nih.gov
Crystallographic data provides precise measurements of bond distances. The axial U=O bonds are typically very short (around 1.78–1.80 Å), indicative of a strong triple bond character. nih.gov The equatorial bonds are longer, with U-O (amidoxime) distances around 2.32 Å for η¹ coordination and U-N distances in the range of 2.35–2.56 Å for η² or bridging coordination. sciengine.comnih.gov This detailed structural information is vital for validating computational models and building a comprehensive understanding of the interactions between seawater uranyl and amidoxime-functionalized polymers. mdpi.comresearchgate.net
| Complex Type | Coordination Geometry | Amidoxime Binding Mode | Axial U=O Bond Length (Å) | Equatorial U-O Bond Length (Å) | Equatorial U-N Bond Length (Å) |
|---|---|---|---|---|---|
| Monomeric | Hexagonal Bipyramidal | η¹-O | ~1.78 | ~2.32 | - |
| Monomeric | Hexagonal Bipyramidal | η²-N,O | ~1.79 | ~2.40 | ~2.37 |
| Tetrameric Cluster | Hexagonal Bipyramidal | μ₂-O, η¹-O | 1.79 - 1.80 | 2.18 - 2.25 (bridging) | - |
Theoretical and Computational Studies on Uranyl-Amidoxime Interactions
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the interactions between uranyl and amidoxime ligands at the electronic level. nih.govrsc.org These studies complement experimental findings by providing insights into bonding nature, reaction thermodynamics, and the relative stability of different coordination modes that may be difficult to isolate and study experimentally. sciengine.com
Computational calculations have confirmed that the η² (side-on) coordination of the amidoximate group to the uranyl ion is a highly stable binding mode. acs.orgnih.govnih.gov DFT studies allow for the calculation of binding energies, which consistently show that amidoximate ligands have a stronger binding affinity for uranyl compared to carboxylate ligands, corroborating experimental observations. acs.orgnih.govsciengine.com This stronger interaction is attributed to a more significant covalent character in the U-O and U-N bonds formed with the amidoximate ligand, arising from better orbital hybridization between the uranium 5f/6d orbitals and the nitrogen and oxygen 2p orbitals. bohrium.com
These theoretical models are also crucial for understanding the thermodynamics of the uranium extraction process. sciengine.com Calculations of reaction energies have shown that the complexation of uranyl with amidoximate ligands is thermodynamically favorable, even when displacing the strongly bound carbonate ions from the [UO₂(CO₃)₃]⁴⁻ complex in seawater. acs.orgnih.gov Furthermore, computational studies can probe the electronic effects of different substituent groups on the ligand. It has been demonstrated that electron-donating groups enhance the binding strength by increasing the electron donation from the ligand to the uranyl cation, a principle that can be used to rationally design more potent ligands. nih.gov
Role in Metal Ion Adsorption and Separation Technologies
The fundamental principles of uranyl-amidoxime coordination chemistry are directly applied in the development of advanced materials for metal ion adsorption and separation. By immobilizing amidoxime functional groups onto solid supports, highly effective adsorbents can be created for selectively capturing target ions like uranyl from complex aqueous solutions. mdpi.com
Functionalization of Polymeric and Composite Materials with Amidoxime Groups
To create practical adsorbents, small-molecule ligands like this compound are incorporated into larger, insoluble structures. Polymeric and composite materials are ideal substrates for this purpose due to their high surface area, stability, and tunable physical properties. nih.gov The process of attaching active functional groups, such as amidoximes, to these substrates is known as functionalization. mdpi.com
A common strategy involves the chemical modification of pre-existing polymers. For instance, polyacrylonitrile (B21495) (PAN) fibers can be readily converted to polyamidoxime through reaction of the nitrile groups with hydroxylamine (B1172632). nih.gov This creates a high density of amidoxime groups on the polymer surface, making it an effective adsorbent for uranium. Other polymeric matrices can also be functionalized, often through multi-step synthetic processes that covalently attach the desired amidoxime-containing moieties to the polymer backbone. mdpi.comrsc.org
Adsorption Kinetics and Isotherm Modeling
Understanding the performance of amidoxime-functionalized adsorbents requires the study of their adsorption kinetics and equilibrium behavior. Adsorption kinetics describes the rate at which the metal ion is taken up by the adsorbent, while adsorption isotherms describe the equilibrium relationship between the concentration of the ion in solution and the amount adsorbed onto the material's surface at a constant temperature. researchgate.net
Adsorption Kinetics: The rate of adsorption is a critical parameter for practical applications. Kinetic data is often analyzed using models such as the pseudo-first-order and pseudo-second-order models. researchgate.net
Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available vacant sites.
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ikprress.org For many heavy metal adsorption systems, the pseudo-second-order model provides a better fit to the experimental data, suggesting that the binding process is dominated by chemical interactions, which is consistent with the strong coordination between uranyl and amidoxime groups. ikprress.orgnih.gov
Adsorption Isotherms: Isotherm models are used to quantify the maximum adsorption capacity of the material and to gain insight into the nature of the adsorption process. nih.gov Two of the most widely used models are the Langmuir and Freundlich isotherms. researchgate.net
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. nih.gov It is often used to calculate the theoretical maximum adsorption capacity (qₘ).
Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. scirp.org
The fitting of experimental data to these models provides valuable parameters for designing and optimizing large-scale separation processes. researchgate.netacademicjournals.org For uranyl adsorption on amidoxime-functionalized polymers, the Langmuir model often provides a good fit, indicating a process that approaches a saturation limit corresponding to the occupation of available amidoxime binding sites. ikprress.orgnih.gov
| Model Type | Model Name | Key Assumptions/Description |
|---|---|---|
| Kinetics | Pseudo-First-Order | Rate is dependent on the number of unoccupied sites; describes physisorption. |
| Pseudo-Second-Order | Rate-limiting step is chemisorption; involves electron sharing/exchange. | |
| Isotherm | Langmuir | Monolayer adsorption on a homogeneous surface with identical binding sites. |
| Freundlich | Multilayer adsorption on a heterogeneous surface with non-uniform binding energies. |
Mechanistic Insights into Metal Ion Uptake and Chelation
The uptake and chelation of metal ions by this compound is a nuanced process governed by the principles of coordination chemistry. While direct mechanistic studies on this specific ligand are not extensively documented, a comprehensive understanding can be constructed by examining the well-established reactivity of the benzamidoxime functional group and the electronic influence of the methoxycarbonyl substituent.
The primary mechanism of metal ion chelation by this compound involves a series of equilibrium steps, beginning with the interaction of the metal ion with the ligand, followed by deprotonation and subsequent ring closure to form a stable chelate complex.
Step 1: Initial Interaction and Formation of an Encounter Complex
The process initiates with the diffusion of the solvated metal ion and the this compound ligand in solution, leading to the formation of an outer-sphere complex, often referred to as an encounter complex. In this transient species, the ligand and the metal ion are in close proximity, but the primary coordination sphere of the metal ion remains intact.
Step 2: Ligand Substitution and Inner-Sphere Complex Formation
A crucial step in the chelation process is the substitution of a solvent molecule from the primary coordination sphere of the metal ion by one of the donor atoms of the this compound ligand. The most probable initial coordination is through the nitrogen atom of the oxime group, which is a relatively strong Lewis base. This results in the formation of an inner-sphere complex.
Step 3: Deprotonation and Chelate Ring Formation
The coordination can be further stabilized by the involvement of the amino group, leading to a bidentate chelation. The exact coordination mode can vary depending on the metal ion, its preferred coordination geometry, and the reaction conditions.
Influence of the 3-Methoxycarbonyl Group
The methoxycarbonyl group at the 3-position of the benzene (B151609) ring is an electron-withdrawing group. This electronic effect influences the acidity of the oxime proton. By withdrawing electron density from the aromatic ring, the methoxycarbonyl group increases the acidity of the oxime proton, making it easier to deprotonate. This, in turn, can facilitate the chelation process, potentially leading to faster reaction kinetics and more stable metal complexes compared to unsubstituted benzamidoxime.
Kinetic and Thermodynamic Considerations
To illustrate the thermodynamic driving force behind such chelation, the following table presents thermodynamic data for the extraction of copper by the parent compound, benzamidoxime.
| Parameter | Value |
|---|---|
| log K | -5.56 + 855/T |
| ΔH⁰ (kJ/mol) | -16.3 |
This data is for the parent compound benzamidoxime and serves to illustrate the exothermic nature of the extraction process. koreascience.kr
Furthermore, kinetic studies on the exchange of benzamidoxime ligands in a uranyl(VI) complex provide insight into the lability of these complexes.
| Parameter | Value |
|---|---|
| kex (25°C) | 1.3 x 10³ s⁻¹ |
| ΔH≠ (kJ·mol⁻¹) | 35.8 ± 3.5 |
| ΔS≠ (J·K⁻¹·mol⁻¹) | -65 ± 13.7 |
This data provides insight into the ligand exchange kinetics for a benzamidoxime complex. researchgate.net
Applications in Advanced Organic Synthesis
3-Methoxycarbonylbenzamidoxime as a Building Block for Functionalized Heterocyclic Scaffolds
The amidoxime (B1450833) functional group is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as 1,2,4-oxadiazoles and others. However, searches for methodologies employing this compound as a specific starting material for the construction of functionalized heterocyclic scaffolds did not yield dedicated studies or examples. The general reactivity of amidoximes suggests potential for such applications, but this has not been specifically demonstrated for the title compound.
Synthesis of Novel Aromatic and Condensed Heterocycles
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Oximes and their derivatives are known to be valuable precursors for a variety of ring systems. clockss.org Despite the known reactivity of the amidoxime moiety in cyclization reactions to form heterocycles like oxazoles, imidazoles, or β-lactams, no specific examples detailing the use of this compound to synthesize novel aromatic or condensed heterocycles were found in the reviewed literature. wisdomlib.orgbeilstein-journals.org General synthetic strategies often involve intramolecular cyclization or condensation with other reagents to build the heterocyclic core. rsc.orgresearchgate.netmdpi.com
Strategic Use in Scaffold-Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at discovering new chemical entities with improved properties by modifying the core structure of a known active compound. uniroma1.itchemrxiv.org The amidoxime functional group itself is sometimes utilized as a bioisostere for carboxylic acids. mdpi.com However, there is no specific mention in the available literature of this compound being used as a tool or starting point in scaffold-hopping campaigns or for creating bioisosteric analogues of existing drugs. nih.govnih.govu-strasbg.fr These approaches require a known active template, and the application of this specific compound in such a context has not been reported.
Participation in Multi-Component Reactions for Molecular Complexity Generation
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. nih.govuniba.itmdpi.combeilstein-journals.org These reactions are highly valued for their efficiency and atom economy. nih.gov While the amidoxime functional group possesses nucleophilic nitrogen and oxygen atoms that could potentially participate in MCRs, a review of the literature did not uncover any studies where this compound was used as a reactant in such transformations to generate molecular complexity.
Development of Chemo- and Regioselective Transformations
Chemo- and regioselectivity are crucial aspects of modern organic synthesis, allowing for precise control over reaction outcomes when multiple reactive sites are present in a molecule. mdpi.comresearchgate.net The this compound molecule contains several functional groups: an amidoxime, an ester, and an aromatic ring. This structure presents opportunities for selective transformations. For instance, reactions could potentially be directed to the amidoxime moiety without affecting the ester, or vice-versa. Electrophilic substitution on the aromatic ring would be influenced by the directing effects of the existing substituents. youtube.com However, no specific studies focusing on the development of chemo- or regioselective reactions involving this compound have been reported.
Contribution to the Development of Novel Synthetic Methodologies
New synthetic methodologies are essential for advancing the field of chemistry, enabling the synthesis of novel compounds and improving the efficiency of existing routes. nih.govnih.govaip.org The unique combination of functional groups in this compound could theoretically make it a useful substrate for developing new chemical transformations. Despite this potential, the available scientific literature does not indicate that this specific compound has played a role in the development of any novel synthetic methods.
Compound Names
As no specific reactions or derivative compounds involving this compound were identified in the literature search, a table of related compound names cannot be provided.
Future Research Directions and Emerging Challenges
Development of More Sustainable and Efficient Synthetic Routes for Functionalized Benzamidoximes
The traditional synthesis of benzamidoximes often involves the reaction of a nitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base. nih.gov While effective, these methods can sometimes require harsh reaction conditions, long reaction times, and the use of organic solvents, which raise environmental concerns. A significant future research direction lies in the development of greener and more efficient synthetic protocols.
Recent advancements have focused on optimizing these reactions by exploring alternative solvents, catalysts, and energy sources. For instance, the use of water as a solvent and triethylamine (B128534) as a base at room temperature has been reported as an efficient and environmentally friendly method for the synthesis of arylamidoximes, offering good yields, easier work-ups, and shorter reaction times. researchgate.net Another sustainable approach involves solvent-free synthesis under ultrasonic irradiation, which can significantly reduce reaction times and improve yields. nih.gov
Future research in this area for compounds like 3-Methoxycarbonylbenzamidoxime could focus on:
Catalytic Systems: Exploring novel and reusable catalysts to minimize waste and improve reaction efficiency.
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis.
Microwave-Assisted Synthesis: Further investigation into microwave irradiation to accelerate reaction rates and improve yields. nih.gov
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes for the synthesis of benzamidoximes under mild conditions.
A comparison of different synthetic methods for arylamidoximes is presented in Table 1.
Table 1: Comparison of Synthetic Methods for Arylamidoximes
| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Conventional | Na2CO3, NaOH | Alcohol | Reflux | Several hours | High yields for some substrates | Long reaction times, use of organic solvents |
| Green Synthesis | Triethylamine | Water | Room Temperature | 6 hours | Environmentally friendly, easier work-up | May not be suitable for all substrates |
| Ultrasonic Irradiation | - | Solvent-free | - | Short | High yields, rapid reaction | Specialized equipment required |
Deeper Elucidation of Complex Reaction Mechanisms and Intermediates
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the reaction pathways, activation energies, and the stability of intermediates. These theoretical approaches can help in rationalizing experimental observations and in predicting the outcome of new reactions.
Future research should aim to:
Isolate and Characterize Intermediates: Employing advanced spectroscopic techniques to identify and characterize transient intermediates in the reaction pathway.
Kinetic Studies: Conducting detailed kinetic studies to understand the rate-determining steps and the influence of various parameters on the reaction rate.
Computational Modeling: Utilizing high-level computational methods to model the reaction mechanism and to understand the role of substituents on the reactivity of the nitrile.
Rational Design and Synthesis of Amidoxime-Based Ligands and Materials with Tailored Properties
Amidoximes are excellent chelating agents for a variety of metal ions due to the presence of both a nitrogen and an oxygen donor atom. acs.org This property has led to their extensive use in the design of ligands for metal extraction, catalysis, and the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov
The methoxycarbonyl group in this compound offers an additional site for functionalization or coordination, making it an attractive building block for more complex supramolecular architectures. The rational design of ligands based on this scaffold could lead to materials with specific properties.
Emerging areas of research include:
Selective Metal Ion Extraction: Designing amidoxime-based polymers and sorbents with high selectivity for specific metal ions, such as uranium from seawater. nih.gov
Catalysis: Developing metal complexes of functionalized benzamidoximes as catalysts for various organic transformations.
Luminescent Materials: Synthesizing lanthanide-based MOFs with amidoxime (B1450833) ligands for applications in sensing and imaging.
Porous Materials for Gas Sorption: Creating amidoxime-functionalized porous organic polymers for the capture of gases like carbon dioxide. researchgate.net
Application of Advanced In Situ Characterization Techniques for Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, the formation of intermediates, and the influence of reaction parameters. Advanced in-situ characterization techniques are becoming increasingly important in chemical synthesis.
For the synthesis of this compound and other functionalized benzamidoximes, techniques such as:
In-situ NMR Spectroscopy: Can be used to follow the consumption of reactants and the formation of products in real-time, providing kinetic data and insights into the reaction mechanism. beilstein-journals.org
In-situ FTIR and Raman Spectroscopy: Can provide information about the changes in functional groups during the reaction, helping to identify intermediates.
In-situ X-ray Diffraction: Can be employed to monitor the formation of crystalline products, particularly in the synthesis of MOFs.
The application of these techniques will enable a more precise control over the synthesis of amidoxime-containing molecules and materials.
Exploration of Novel Transformation Pathways and Synthetic Utilities
While the primary utility of benzamidoximes often lies in their coordination chemistry and as precursors to other functional groups, there is a growing interest in exploring novel transformations of the amidoxime moiety itself. The presence of both nucleophilic and electrophilic centers within the amidoxime functional group allows for a rich and diverse reactivity.
Future research could focus on:
Cyclization Reactions: Developing new cyclization reactions involving the amidoxime group to synthesize novel heterocyclic compounds. mdpi.com
Oxidative and Reductive Transformations: Investigating the oxidation and reduction of the amidoxime group to access new functional groups and molecular scaffolds. mdpi.com
Multicomponent Reactions: Designing novel multicomponent reactions that utilize benzamidoximes as key building blocks for the efficient synthesis of complex molecules. researchgate.net
Photochemical Reactions: Exploring the photochemical reactivity of benzamidoximes to unlock new synthetic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
